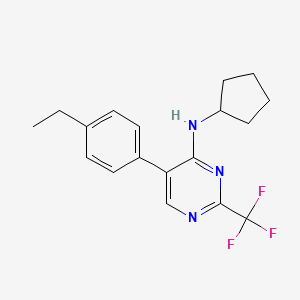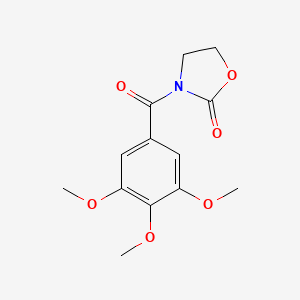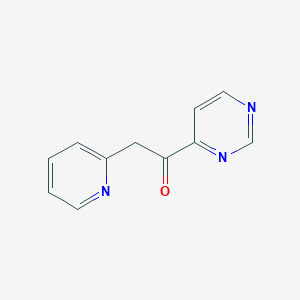
5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-tert-butylphenylacetic acid with acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is heated to induce cyclization, forming the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more sustainable and versatile compared to traditional batch processes.
化学反応の分析
Types of Reactions
5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of the target enzyme or receptor .
類似化合物との比較
Similar Compounds
3-tert-Butylphenol: Shares the tert-butyl group but lacks the oxazole ring.
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone: Contains a trifluoroethanone group instead of the oxazole ring.
3,5-Di-tert-butylphenol: Contains two tert-butyl groups on the phenyl ring.
Uniqueness
5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is unique due to the presence of both the tert-butyl group and the oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
61314-45-2 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
5-(3-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-7-6-8-13(9-12)15(3,4)5/h6-9H,1-5H3 |
InChIキー |
AEANMXORSYLNSB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C)C2=CC(=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)

![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)





